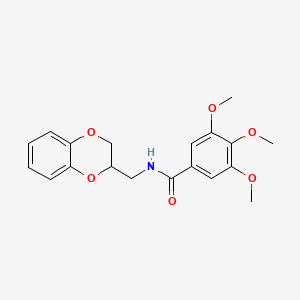![molecular formula C23H32N4O2 B5146166 N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide](/img/structure/B5146166.png)
N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is a complex organic compound featuring a pyrazole ring, a cyclohexyl group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(5-phenyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
- N-[2-[(5-methyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
Uniqueness
N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity. This structural feature may enhance its stability, solubility, or interaction with specific molecular targets compared to similar compounds .
Properties
IUPAC Name |
N-[2-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-29-12-10-22(28)25-21-8-7-17-9-11-27(15-19(17)13-21)16-20-14-24-26-23(20)18-5-3-2-4-6-18/h7-8,13-14,18H,2-6,9-12,15-16H2,1H3,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTAUHAVKINGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1=CC2=C(CCN(C2)CC3=C(NN=C3)C4CCCCC4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one](/img/structure/B5146083.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)
![1-[1-(furan-3-ylmethyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B5146099.png)
![4-chloro-3-(5-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B5146100.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
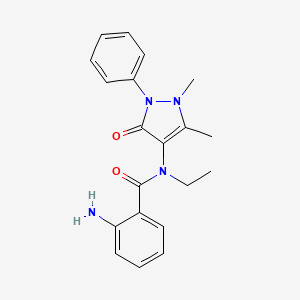
![8-[(5-Amino-1,3,4-thiadiazol-2-YL)sulfanyl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B5146123.png)
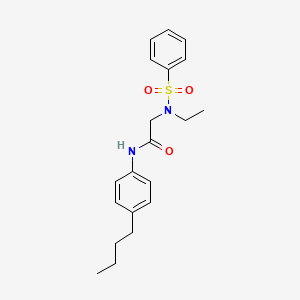
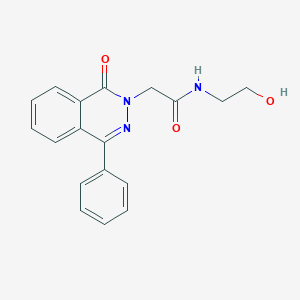
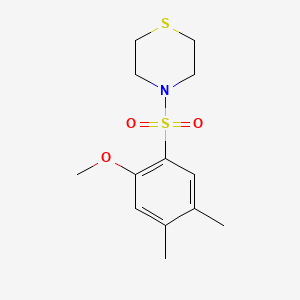
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)
methanone](/img/structure/B5146175.png)
![ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5146183.png)
